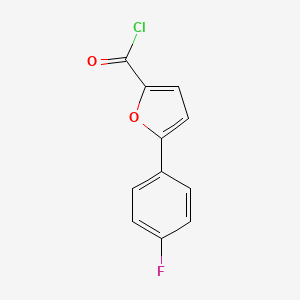

5-(4-Fluorophenyl)furan-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a useful research compound. Its molecular formula is C11H6ClFO2 and its molecular weight is 224.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the 4-fluorophenyl group enhances its pharmacological profile by influencing interactions with biological targets.

- Molecular Formula : C11H8ClF O2

- Molecular Weight : 224.63 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial and cancerous cells. Its structure allows it to act as an inhibitor for various biological processes, potentially impacting cell growth and survival.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of bacterial strains. The following table summarizes its antimicrobial activity compared to standard antibiotics:

| Microorganism | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 15.67 | Gentamicin | 1.95 |

| Escherichia coli | 31.25 | Ciprofloxacin | ≤1 |

| Pseudomonas aeruginosa | 62.50 | Meropenem | ≤1 |

| Candida albicans | 61.25 | Amphotericin B | 0.78 |

These results indicate that this compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria.

Case Studies

- Study on Antibacterial Activity : A study conducted by researchers evaluated the antibacterial effects of various furan derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of the compound against Candida species. The findings revealed that it had a lower MIC compared to traditional antifungal agents, indicating its potential effectiveness in treating fungal infections .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound induced apoptosis in cancer cells through mitochondrial pathways. The compound was found to inhibit cell proliferation significantly, suggesting its potential application in cancer therapeutics .

Toxicity Profile

The toxicity studies conducted on animal models indicated that the compound has an LD50 greater than 250 mg/kg when administered intraperitoneally, suggesting a moderate safety profile for further development . However, more comprehensive studies are needed to fully assess its safety in clinical settings.

Aplicaciones Científicas De Investigación

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a compound with significant potential in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and material science. This article explores its applications, supported by data tables and case studies.

Structure

The compound features a furan ring substituted with a fluorophenyl group and a carbonyl chloride functional group, which contributes to its reactivity and utility in various chemical transformations.

Organic Synthesis

This compound is primarily used as an acylating agent in organic synthesis. Its carbonyl chloride moiety allows for the introduction of the furan-2-carbonyl group into various substrates, facilitating the formation of complex molecules.

Table 1: Synthesis Reactions Utilizing this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Acylation | Alcohols | Esters | |

| Nucleophilic substitution | Amines | Amides | |

| Coupling reactions | Aromatic compounds | Biaryl compounds |

Medicinal Chemistry

The compound's structure suggests potential bioactivity, particularly in drug development. The fluorine atom can enhance metabolic stability and bioavailability of pharmaceutical agents.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. In vitro studies demonstrated that these derivatives inhibit cancer cell proliferation through apoptosis induction.

Material Science

In material science, this compound can be used to synthesize polymers with specific properties due to the presence of the furan ring, which can undergo polymerization reactions.

Table 2: Material Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Furan-based thermosets | >200 | 50-70 | |

| Copolymers with vinyls | >180 | 40-60 |

Chemical Research

This compound serves as a key intermediate in the synthesis of novel compounds for research purposes, including studies on reaction mechanisms and catalyst development.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICLIOPDMJLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378153 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380889-69-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.